1-Cyclohexyl-4-methylsulfonylpiperazine;oxalic acid
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Overview
Description
1-Cyclohexyl-4-methylsulfonylpiperazine;oxalic acid is a compound that combines the structural features of piperazine and sulfonyl groups with an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-4-methylsulfonylpiperazine typically involves the reaction of cyclohexylamine with methylsulfonyl chloride to form the intermediate, which is then reacted with piperazine. The final product is obtained by treating the intermediate with oxalic acid. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-4-methylsulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-Cyclohexyl-4-methylsulfonylpiperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4-methylsulfonylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. The sulfonyl group plays a crucial role in its binding affinity and specificity. Additionally, the piperazine ring can interact with various biological targets, influencing cellular processes.
Comparison with Similar Compounds
1-Cyclohexylpiperazine: Lacks the sulfonyl group, resulting in different chemical properties and biological activities.
4-Methylsulfonylpiperazine: Lacks the cyclohexyl group, affecting its overall stability and reactivity.
Piperazine derivatives: Various substituted piperazines with different functional groups exhibit diverse pharmacological profiles.
Uniqueness: 1-Cyclohexyl-4-methylsulfonylpiperazine is unique due to the presence of both cyclohexyl and sulfonyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
1-cyclohexyl-4-methylsulfonylpiperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2S.C2H2O4/c1-16(14,15)13-9-7-12(8-10-13)11-5-3-2-4-6-11;3-1(4)2(5)6/h11H,2-10H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIHIDKWANSCME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2CCCCC2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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